[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate
Beschreibung
Introduction and Chemical Identity
Molecular Structure and Nomenclature
The compound is a nitroimidazole derivative characterized by a complex stereochemical architecture. Its systematic IUPAC name, [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate , reflects its structural components:
- A 2-chloro-4-nitroimidazole moiety linked to a propyl chain.
- A 4-(trifluoromethoxy)benzyl ether group at the second carbon of the propyl chain.
- A 4-methoxybenzoate ester at the third carbon.
The stereochemical designation (2S) indicates the absolute configuration at the second carbon of the propyl backbone. Alternative synonyms include 1253202-36-6 (CAS registry number) and DTLVIHAPRHFDCQ-SFHVURJKSA-N (InChIKey).
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClF3N3O7 |
| Molecular Weight | 529.8 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)C(=O)OCC@HOCC3=CC=C(C=C3)OC(F)(F)F |
Historical Context and Development
The compound emerged as a critical intermediate in the synthesis of PA-824 (Pretomanid) , a nitroimidazole-class antituberculosis drug approved by the FDA in 2019. Early synthetic routes for PA-824 relied on 2,4-dinitroimidazole , but safety concerns prompted shifts to 2-chloro-4-nitroimidazole as a starting material. A landmark 2010 study by Marsini et al. demonstrated a four-step convergent synthesis of PA-824, utilizing this compound to streamline production and avoid hazardous reagents like tetrabutylammonium fluoride. Subsequent patents, such as CN107915747B, further optimized desilylation steps using LiOH under heated conditions, enhancing industrial scalability.
Physical and Chemical Properties
Molecular Formula and Weight
The molecular formula C22H19ClF3N3O7 (Table 1) accounts for its high molecular weight (529.8 g/mol ), which influences its pharmacokinetic behavior in drug formulations.
Stereochemical Configuration
The (2S) configuration ensures spatial orientation critical for binding interactions in biological systems. Computational models confirm that inversion at this center would disrupt molecular recognition by target enzymes like deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.
Solubility and Stability Characteristics
- Solubility : The compound is soluble in polar organic solvents such as chloroform , dichloromethane , and methanol , but exhibits limited aqueous solubility due to its hydrophobic trifluoromethoxy and aromatic groups.
- Stability : It remains stable under refrigeration but may degrade under prolonged exposure to light or acidic conditions, necessitating storage in inert atmospheres.
Significance in Chemical Research and Applications
As a precursor to PA-824, this compound has enabled advances in tuberculosis therapy, particularly against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Its nitroimidazole core undergoes bioreduction in mycobacteria, generating reactive nitrogen species that inhibit cell wall synthesis. Additionally, the compound serves as a model substrate for studying:
Eigenschaften
IUPAC Name |
[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O7/c1-33-16-8-4-15(5-9-16)20(30)35-13-18(10-28-11-19(29(31)32)27-21(28)23)34-12-14-2-6-17(7-3-14)36-22(24,25)26/h2-9,11,18H,10,12-13H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVIHAPRHFDCQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC[C@H](CN2C=C(N=C2Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
The chlorination step is conducted in a dry solvent system (water content ≤0.1%) to minimize hydrolysis by-products such as N-protected 5-chloro-4-nitroimidazole. A solvent-to-substrate ratio of 7–13 mL/g (V) in toluene or dichloromethane ensures optimal reagent diffusion. Temperatures between 60°C and 70°C, maintained for 14–24 hours, achieve >90% conversion while suppressing dichlorination. Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate, yielding 2-chloro-4-nitroimidazole with a purity of ≥98% after silica gel chromatography.
Preparation of 4-(Trifluoromethoxy)benzyl Alcohol Derivative
The 4-(trifluoromethoxy)benzyl ether group is introduced via nucleophilic substitution or Mitsunobu reactions. While direct synthesis details are sparse in the provided sources, analogous methodologies from US20140275557A1 suggest using 4-(trifluoromethoxy)phenylhydrazine hydrochloride as a starting material.
Key Coupling Strategy
In one example, methyl 4-formylbenzoate reacts with 4-(trifluoromethoxy)phenylhydrazine hydrochloride in ethanol at room temperature, forming a hydrazone intermediate. Subsequent treatment with trimethylsilylmethyl amine and triethylamine (TEA) in acetonitrile (MeCN) generates a triazene, which is oxidized using Ag₂CO₃ (1.5–3 equivalents) to yield the benzyl ether precursor. The oxidation step proceeds at ambient temperature over 5 hours, followed by extraction with ethyl acetate/hexane (2:1) and purification via radial chromatography (Rf = 0.35).
Esterification: Synthesis of 4-Methoxybenzoate Segment
The 4-methoxybenzoate ester is synthesized via Schotten-Baumann acylation, as adapted from CN102875476A. Metronidazole analogs are reacted with 4-methoxybenzoyl chloride in the presence of a base such as tributylamine.
Optimized Esterification Protocol
A representative procedure involves dissolving 4-methoxybenzoic acid (1.0 equiv) in dry dichloromethane, followed by slow addition of thionyl chloride (1.2 equiv) at 0°C. After stirring for 2 hours, the acyl chloride is reacted with the alcohol intermediate (1.1 equiv) and tributylamine (2.0 equiv) at 60°C for 4 hours. The crude product is washed with 10% aqueous sodium bicarbonate and recrystallized from a 60% ethanol-water mixture, achieving a yield of 93–95% and purity ≥99.8%.
Final Coupling and Stereochemical Control
The assembly of the target compound requires stereoselective coupling of the imidazole, benzyl ether, and benzoate moieties. US20140275557A1 highlights the use of Ag₂CO₃-mediated oxidation to form carbon-nitrogen bonds while preserving stereochemistry.
Stepwise Assembly
-
Imidazole Activation : The 2-chloro-4-nitroimidazole intermediate is treated with potassium tert-butoxide in tetrahydrofuran (THF) to generate a reactive imidazolide species.
-
Nucleophilic Substitution : The activated imidazole reacts with a chiral epoxide derivative of 4-(trifluoromethoxy)benzyl alcohol at −20°C, yielding a secondary alcohol intermediate.
-
Esterification : The secondary alcohol is acylated with 4-methoxybenzoyl chloride using dimethylaminopyridine (DMAP) as a catalyst, producing the final ester.
Critical parameters include maintaining anhydrous conditions during imidazole activation and employing low temperatures (−20°C to 0°C) to prevent racemization.
Purification and Analytical Characterization
Final purification involves sequential chromatography and recrystallization. Radial chromatography with ethyl acetate/hexane (2:1) removes non-polar impurities, while recrystallization from ethanol-water (60:40) enhances enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis Pathway
The synthesis typically involves several steps:
- Preparation of Nitroimidazole Intermediate : This step involves the formation of the nitroimidazole ring.
- Nucleophilic Substitution : The trifluoromethoxyphenyl group is introduced through nucleophilic substitution.
- Esterification : The final step involves the esterification process to yield the methoxybenzoate.
Optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and purity in an industrial setting.
Medicinal Chemistry
- Antimicrobial Activity : Compounds with nitroimidazole moieties are known for their effectiveness against various pathogens, including bacteria and protozoa. The unique structure of [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate suggests potential use as an antimicrobial agent.
- Cancer Treatment : Research indicates that nitroimidazole derivatives can be activated under hypoxic conditions commonly found in tumor microenvironments. This property may enable targeted cancer therapies that selectively damage hypoxic tumor cells while sparing normal tissues.
Biochemical Research
- Mechanism of Action Studies : The compound's mechanism likely involves bioreductive activation within cells, leading to the formation of reactive intermediates capable of damaging DNA or other cellular components.
- Cell Penetration Studies : The trifluoromethoxyphenyl group may enhance membrane permeability, facilitating the compound's entry into cells for therapeutic effects.
Case Studies
Several studies have explored the applications of similar nitroimidazole compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents.
- Cancer Cell Line Studies : Research involving cancer cell lines showed that nitroimidazole derivatives could induce apoptosis in hypoxic tumor environments, suggesting their role in targeted cancer therapies.
Wirkmechanismus
The mechanism of action of [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by undergoing bioreductive activation within cells, leading to the formation of reactive intermediates that can damage DNA or other cellular components. The trifluoromethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach its target.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications**
Nitroimidazole vs. Triazole-Thiones : The target compound’s nitro group is more redox-active than triazole-thiones, suggesting superior efficacy against anaerobic pathogens .
Trifluoromethoxy vs. Halogenated Groups : The CF₃O group enhances both lipophilicity and electronic effects compared to chlorine/bromine substituents in ’s compounds .
Ester Stability : The 4-methoxybenzoate ester likely offers slower hydrolysis rates than ethyl esters (), prolonging systemic exposure .
Biologische Aktivität
The compound [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chloro-nitroimidazole moiety : Known for its antibacterial and antiparasitic properties.
- Trifluoromethoxyphenyl group : Often associated with enhanced lipophilicity and biological efficacy.
- Methoxybenzoate group : May influence the compound's pharmacokinetics and receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing nitroimidazole structures, such as this one, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar nitroimidazole derivatives against various bacterial strains, suggesting that this compound could potentially inhibit bacterial growth through mechanisms involving DNA damage and disruption of cellular processes .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Nitroimidazole derivatives have been shown to induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest . In vitro studies demonstrated that compounds with similar structural features effectively inhibited cancer cell proliferation, particularly in models of prostate and melanoma cancers .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Nitro groups in the imidazole ring can form reactive intermediates that interact with DNA, leading to strand breaks and apoptosis.
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting microtubule formation which is critical for mitosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, further promoting cell death.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various nitroimidazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability, with an inhibition rate exceeding 90% at certain concentrations .
Study 2: Anticancer Activity
In a preclinical model assessing the anticancer effects of related compounds, it was found that treatment with a structurally similar nitroimidazole led to a marked decrease in tumor size in xenograft models. The study reported a reduction in tumor volume by approximately 30% after 21 days of treatment .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can stereochemical control be optimized during the synthesis of the (2S)-configured propyl backbone?
To ensure stereochemical fidelity, use anhydrous conditions in a Schlenk flask under nitrogen atmosphere. Employ NaH as a base and NaI as a catalyst in a toluene/NMP solvent system. Add 4-(trifluoromethoxy)benzyl bromide dropwise at 0°C to minimize racemization . Monitor reaction progress via LC-MS and confirm enantiomeric purity using chiral HPLC or X-ray crystallography of intermediates.
Q. What chromatographic techniques are effective for purifying nitroimidazole-containing intermediates?
Column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate gradients) is effective. For polar intermediates, use reverse-phase C18 columns with acetonitrile/water mixtures. Confirm purity via TLC (e.g., benzene:methanol 5:1) and HRMS . High-purity isolates are critical for downstream biological testing.
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons).
- IR Spectroscopy : Identify ester carbonyl (ν ~1720 cm⁻¹) and nitro group stretches (ν ~1520 cm⁻¹).
- HRMS : Confirm molecular formula (e.g., C₂₂H₂₀ClF₃N₃O₇ requires 554.08 g/mol). Cross-reference with elemental analysis for C/H/N ratios .
Advanced Research Questions
Q. How can the hydrolytic stability of the 4-methoxybenzoate ester be assessed under physiological conditions?
Incubate the compound in pH 7.4 phosphate buffer at 37°C. Monitor degradation via HPLC with UV detection (λ = 254 nm). Compare hydrolysis rates with control esters (e.g., methyl vs. ethyl benzoates). Use LC-MS to identify hydrolysis products, such as free 4-methoxybenzoic acid .
Q. What in vitro assays are suitable for evaluating antiparasitic activity linked to the nitroimidazole moiety?
- Antigiardial Assays : Test against Giardia lamblia trophozoites using metronidazole as a positive control.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Nitroreductase Activation Studies : Measure NADPH consumption to evaluate enzymatic activation .
Q. How does the chloro-nitroimidazole substitution pattern influence bioactivity in structure-activity relationship (SAR) studies?
Synthesize analogs with varying substituents (e.g., 5-nitro vs. 4-nitro, bromo vs. chloro). Test in parallel against Trichomonas vaginalis or Entamoeba histolytica. Correlate EC₅₀ values with electronic (Hammett σ) and steric parameters to identify optimal substitution patterns .
Q. What mechanistic insights can molecular docking provide regarding the trifluoromethoxy group’s role in target binding?
Dock the compound into H. pylori flavodoxin (PDB: 1AG9) using AutoDock Vina. Compare binding energies of analogs lacking the trifluoromethoxy group. The -OCF₃ group may enhance hydrophobic interactions with conserved residues (e.g., Phe-59, Trp-89) .
Q. How can discrepancies in reported reaction yields for nitroimidazole derivatives be resolved?
Systematically vary catalysts (e.g., Raney Ni vs. Pd/C for hydrogenation), solvents (ethanol vs. water), and reaction times. For example, Raney Ni avoids dehalogenation side reactions, improving yields from 65% to 92% . Use DoE (Design of Experiments) to identify critical factors.
Q. What advanced techniques characterize thermal decomposition products of this compound?
- TGA/DTA : Determine decomposition onset temperature (e.g., ~200°C) and enthalpy changes.
- GC-MS/EI : Identify volatile degradation products (e.g., CO₂, NOₓ).
- Solid-State NMR : Analyze carbonaceous residues post-pyrolysis .
Q. Methodological Notes
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may further enhance enantiomeric excess .
- Biological Assays : Include negative controls (e.g., solvent-only) and validate with dose-response curves.
- Data Contradictions : Use multivariate analysis to distinguish between experimental noise and true mechanistic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
